molecular formula C9H5BrN2O3 B1370960 6-Bromo-3-nitro-4-quinolinol CAS No. 853908-50-6

6-Bromo-3-nitro-4-quinolinol

Cat. No. B1370960
CAS RN: 853908-50-6
M. Wt: 269.05 g/mol
InChI Key: AMKJVYOALDEARM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-Bromo-3-nitro-4-quinolinol” is a chemical compound with the molecular formula C9H5BrN2O3 and a molecular weight of 269.05 . It is a solid substance and its IUPAC name is 6-bromo-3-nitro-4-quinolinol .


Molecular Structure Analysis

The InChI code for 6-Bromo-3-nitro-4-quinolinol is 1S/C9H5BrN2O3/c10-5-1-2-7-6 (3-5)9 (13)8 (4-11-7)12 (14)15/h1-4H, (H,11,13) . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The boiling point of 6-Bromo-3-nitro-4-quinolinol is predicted to be 389.3±37.0 °C and its density is predicted to be 1.878±0.06 g/cm3 . The melting point is greater than 200°C . The compound is stored in a dry room at normal temperature .

Scientific Research Applications

Synthesis of Quinoline Derivatives

6-Bromo-3-nitro-4-quinolinol is an important intermediate in the synthesis of various quinoline derivatives. For instance, Lei et al. (2015) described its use in synthesizing key intermediates for PI3K/mTOR inhibitors, highlighting its significance in the development of potential pharmaceutical agents (Lei et al., 2015).

Antifungal Activity

Compounds related to 6-Bromo-3-nitro-4-quinolinol have been studied for their antifungal properties. Gershon et al. (2001) investigated the fungitoxicity of various quinolinols, including bromo and nitro derivatives, against different fungi (Gershon et al., 2001).

Anticancer Potential

Quinoline derivatives, including those related to 6-Bromo-3-nitro-4-quinolinol, have shown promise in anticancer research. Köprülü et al. (2018) evaluated the anticancer activity of various quinoline compounds, revealing potential applications in cancer treatment (Köprülü et al., 2018).

DNA Interaction Studies

Mikra et al. (2022) conducted studies on quinazolinones, which can be derived from quinolinol compounds. They explored the photo-activity of these compounds towards DNA, providing insights into their potential therapeutic applications (Mikra et al., 2022).

Safety And Hazards

The safety information for 6-Bromo-3-nitro-4-quinolinol indicates that it may cause skin and eye irritation, and may also cause respiratory irritation . The precautionary statements include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

6-bromo-3-nitro-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O3/c10-5-1-2-7-6(3-5)9(13)8(4-11-7)12(14)15/h1-4H,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMKJVYOALDEARM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)C(=CN2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650671
Record name 6-Bromo-3-nitroquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-3-nitro-4-quinolinol

CAS RN

853908-50-6
Record name 6-Bromo-3-nitroquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-3-nitro-4-quinolinol
Reactant of Route 2
Reactant of Route 2
6-Bromo-3-nitro-4-quinolinol
Reactant of Route 3
Reactant of Route 3
6-Bromo-3-nitro-4-quinolinol
Reactant of Route 4
6-Bromo-3-nitro-4-quinolinol
Reactant of Route 5
6-Bromo-3-nitro-4-quinolinol
Reactant of Route 6
Reactant of Route 6
6-Bromo-3-nitro-4-quinolinol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.